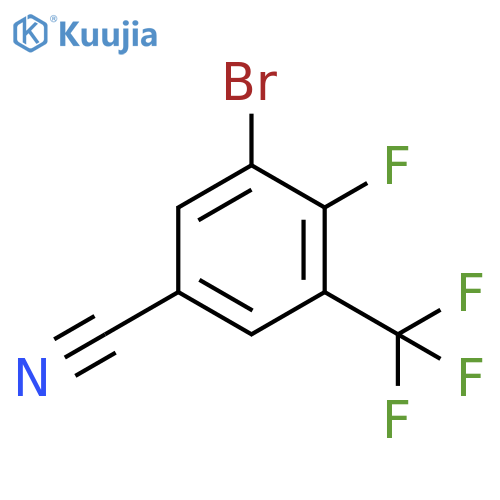Cas no 1379365-19-1 (3-Bromo-4-fluoro-5-(trifluoromethyl)benzonitrile)

1379365-19-1 structure
商品名:3-Bromo-4-fluoro-5-(trifluoromethyl)benzonitrile
CAS番号:1379365-19-1
MF:C8H2BrF4N
メガワット:268.005795001984
CID:4592725
3-Bromo-4-fluoro-5-(trifluoromethyl)benzonitrile 化学的及び物理的性質
名前と識別子
-
- 3-Bromo-4-fluoro-5-(trifluoromethyl)benzonitrile
-
- インチ: 1S/C8H2BrF4N/c9-6-2-4(3-14)1-5(7(6)10)8(11,12)13/h1-2H
- InChIKey: PHKZCJYEEBKWKW-UHFFFAOYSA-N
- ほほえんだ: C(#N)C1=CC(C(F)(F)F)=C(F)C(Br)=C1
3-Bromo-4-fluoro-5-(trifluoromethyl)benzonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D570311-1g |
Benzonitrile, 3-bromo-5-(trifluoromethyl)- |
1379365-19-1 | 95% | 1g |
$580 | 2022-11-02 |
3-Bromo-4-fluoro-5-(trifluoromethyl)benzonitrile 関連文献
-
Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949
-
Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781
-
Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860
-
D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082
1379365-19-1 (3-Bromo-4-fluoro-5-(trifluoromethyl)benzonitrile) 関連製品
- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)
- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)
- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)
- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)
- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)
- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)
- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)
- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)
- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)
推奨される供給者
pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
